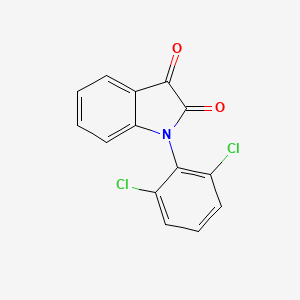
1-(2,6-Dichlorophenyl)indole-2,3-dione
説明
“1-(2,6-Dichlorophenyl)indole-2,3-dione” is a chemical compound with the molecular formula C14H7Cl2NO2 and a molecular weight of 292.12 . It is an intermediate product in the synthesis of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID) used as an analgesic . It is also a potential prodrug of Diclofenac and a possible impurity during its commercial synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dichlorophenyl)indole-2,3-dione” consists of 14 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
- Application : “1-(2,6-Dichlorophenyl)indolin-2-one” is a potential prodrug of Diclofenac and possible impurity during its commercial synthesis . It is also used as Aceclofenac EP Impurity I and Diclofenac Impurity A .
- Application : Indole derivatives, such as “1-(2,6-Dichlorophenyl)indolin-2-one”, are important types of molecules and natural products and play a main role in cell biology . They are used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results or Outcomes : The outcomes of these synthesis processes are new compounds that can be used for various biological applications, including the treatment of various diseases .
Pharmaceutical Field
Chemical Synthesis
- Application : Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for antiviral activity using various in vitro and in vivo models .
- Results or Outcomes : Some compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Application : Indole derivatives have been found to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for anti-inflammatory activity using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
- Application : Indole derivatives have been used in the synthesis of various biologically active compounds for the treatment of cancer cells .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for anticancer activity using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
- Application : Indole derivatives have been found to possess antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for antioxidant activity using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antioxidant Activity
- Application : Indole derivatives have shown potential as anti-HIV agents . For example, certain indole derivatives have been reported to inhibit the replication of HIV .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for anti-HIV activity using various in vitro and in vivo models .
- Results or Outcomes : Some compounds have shown inhibitory activity against HIV .
- Application : Indole derivatives have been found to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for antimicrobial activity using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
- Application : Indole derivatives have been used in the synthesis of various biologically active compounds for the treatment of tuberculosis .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for antitubercular activity using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
- Application : Indole derivatives have been found to possess antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for antidiabetic activity using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
- Application : Indole derivatives have been used in the synthesis of various biologically active compounds for the treatment of malaria .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for antimalarial activity using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
- Application : Indole derivatives have been found to possess anticholinesterase activities . This makes them potential candidates for the development of new drugs for diseases like Alzheimer’s .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested for anticholinesterase activities using various in vitro and in vivo models .
- Results or Outcomes : The outcomes would depend on the specific compound and the model used for testing. However, some indole derivatives have shown promising results in preliminary studies .
Anti-HIV Activity
Antimicrobial Activity
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activities
特性
IUPAC Name |
1-(2,6-dichlorophenyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGDVKBXGZTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560683 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)indole-2,3-dione | |
CAS RN |
24542-74-3 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



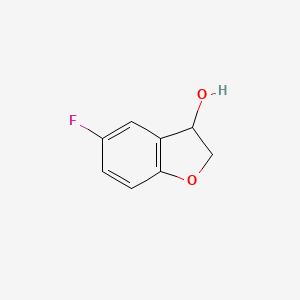
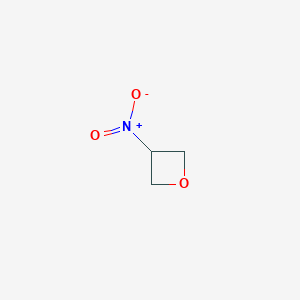
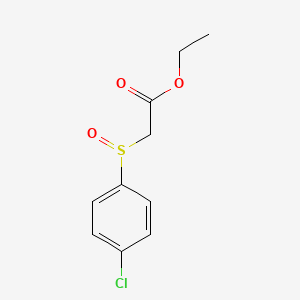
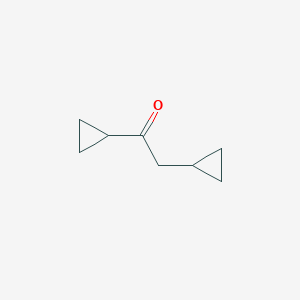
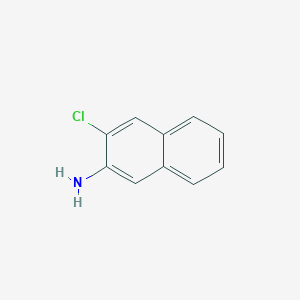
![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)
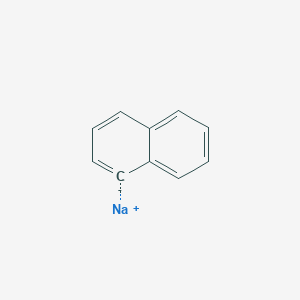
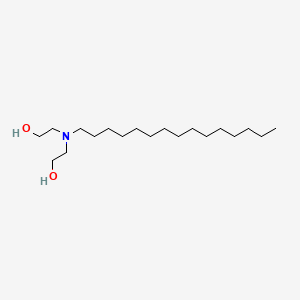
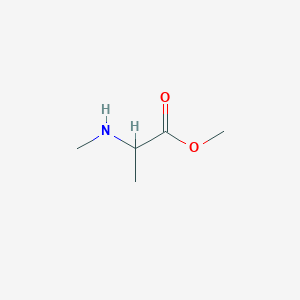
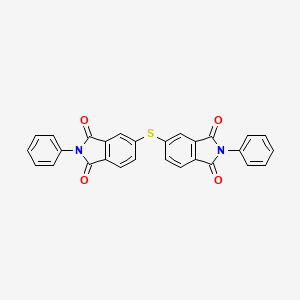
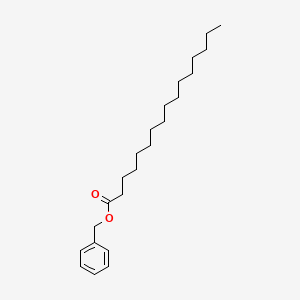
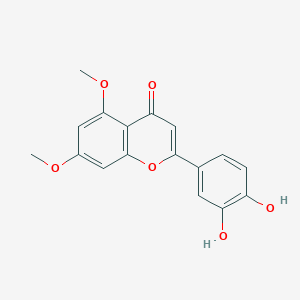
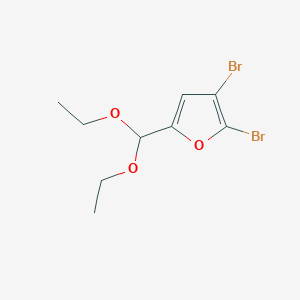
![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)